
3-(2-Hydroxynaphthalen-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde under specific reaction conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-(2-hydroxynaphthalen-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited state intramolecular proton transfer (ESIPT) mechanism. This compound can also act as a chemosensor for detecting metal ions, such as copper (II), through coordination interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the benzaldehyde moiety.
3-Hydroxybenzaldehyde: Similar structure but lacks the naphthalene ring.
Naphthaldehyde-based Schiff bases: Compounds with similar naphthalene and aldehyde functionalities but different substituents.
Propriétés
Formule moléculaire |
C17H12O2 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3-(2-hydroxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H |
Clé InChI |
GXLOVQQGNSGSTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


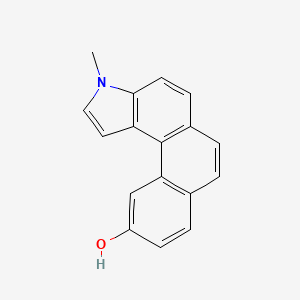
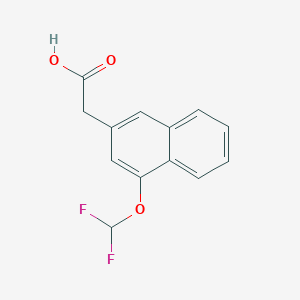
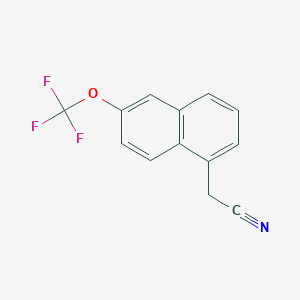
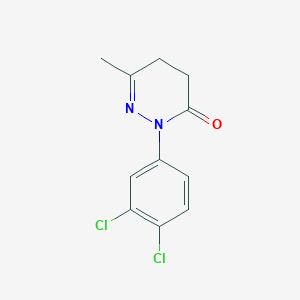


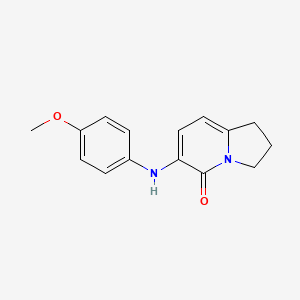
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
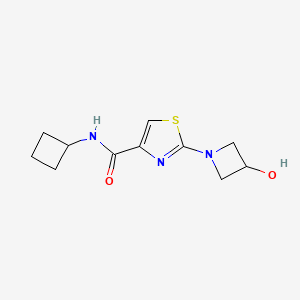

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)

